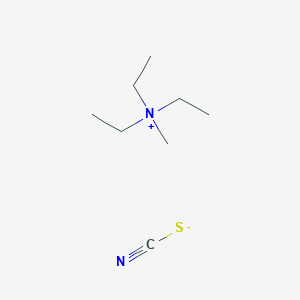
2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is a complex organic compound that features multiple functional groups, including bromine atoms, a nitrofuran ring, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a suitable precursor, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Coupling Reaction: The brominated phenyl and nitrofuran intermediates can be coupled using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the ketone group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
作用機序
The mechanism of action of 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the nitrofuran ring.
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the additional bromine atom at the 2-position.
2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the bromophenyl group.
Uniqueness
The presence of both the nitrofuran ring and multiple bromine atoms makes 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
90251-74-4 |
|---|---|
分子式 |
C13H8Br3NO4 |
分子量 |
481.92 g/mol |
IUPAC名 |
2,3-dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br3NO4/c14-8-3-1-2-7(6-8)11(15)12(16)13(18)9-4-5-10(21-9)17(19)20/h1-6,11-12H |
InChIキー |
FUYWJKPBMKZGEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


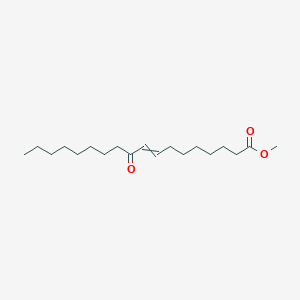
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
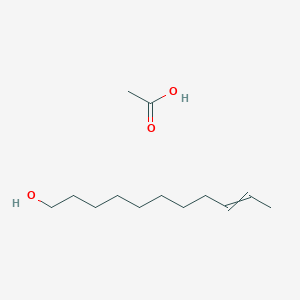

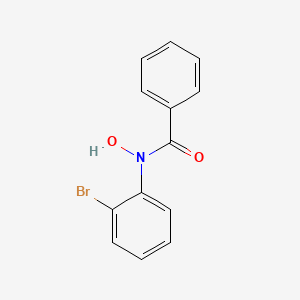
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)

![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
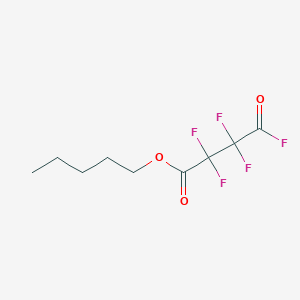
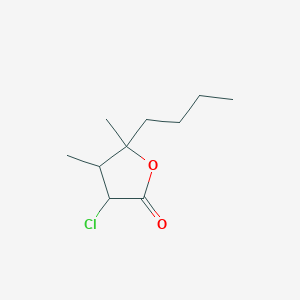
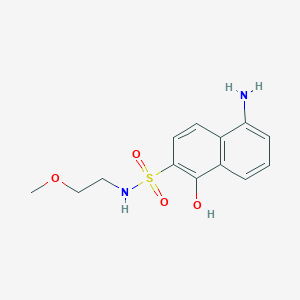
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
